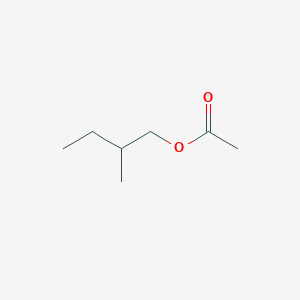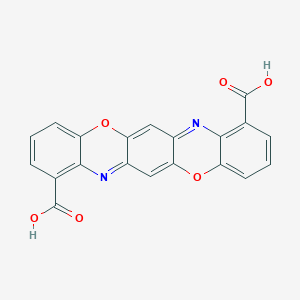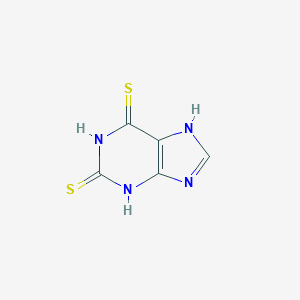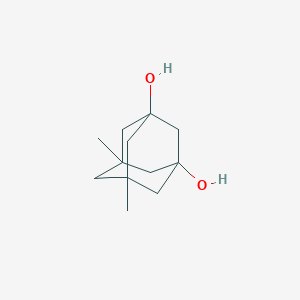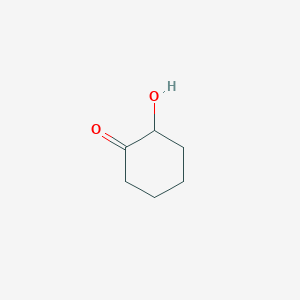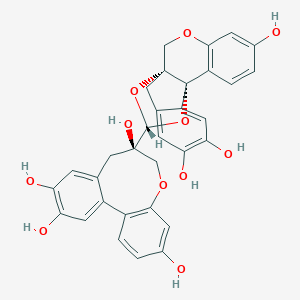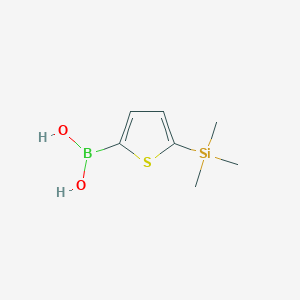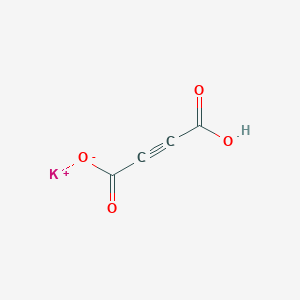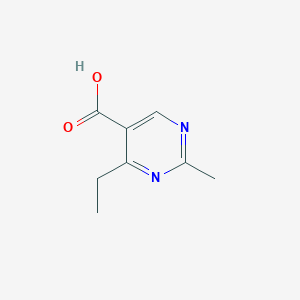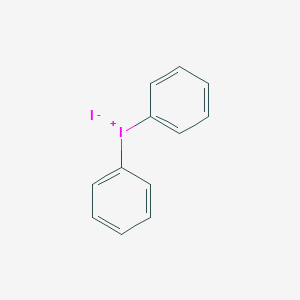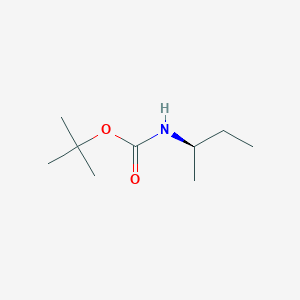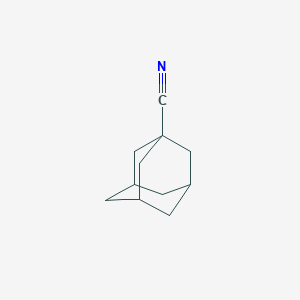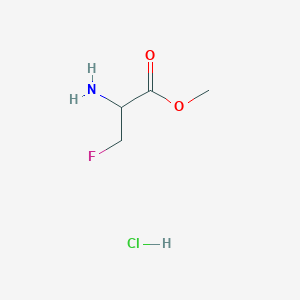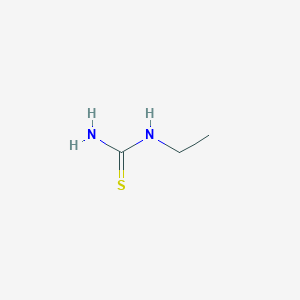
2-Methyl-4-phenylpyrimidine-5-carboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Methyl-4-phenylpyrimidine-5-carboxylic acid is a compound that belongs to the class of pyrimidine derivatives. Pyrimidines are heterocyclic aromatic organic compounds similar to benzene and pyridine, containing two nitrogen atoms at positions 1 and 3 of the six-member ring. The phenyl group attached to the pyrimidine ring suggests potential for interaction with various biological targets, and the carboxylic acid moiety could be involved in hydrogen bonding and ionic interactions, which are often critical in biological systems.
Synthesis Analysis
The synthesis of pyrimidine derivatives can be achieved through various routes. For instance, the synthesis of 1,6-dihydro-6-oxo-2-phenylpyrimidine-5-carboxylic acids and esters has been reported to require a free NH group in the pyrimidinone nucleus and a small to medium size ortho alkoxy or alkenyloxy group on the phenyl ring for high antiallergic activity . Another study describes the synthesis of pyrazolo[3,4-b]pyridine-4-carboxylic acid derivatives, which are structurally related to pyrimidine derivatives, through an efficient synthetic route involving fusion with substituted anilines or aminopicolines . These methods highlight the importance of functional groups and their positioning on the pyrimidine ring for the synthesis of active compounds.
Molecular Structure Analysis
The molecular structure of pyrimidine derivatives is crucial for their biological activity. For example, the crystal structure of a related compound, diethyl 4,4'-disulfanediylbis(6-methyl-2-phenylpyrimidine-5-carboxylate), has been determined by X-ray diffraction and quantum chemical DFT analysis . The study of such structures helps in understanding the conformation and vibrational characteristics of the pyrimidine ring system, which are important for the interaction with biological targets.
Chemical Reactions Analysis
Pyrimidine derivatives can undergo various chemical reactions due to the presence of reactive functional groups. The antiallergy agents mentioned earlier suggest that hydrogen bonding between the nitrogen of the pyrimidine ring and the ethereal oxygen contributes to the molecule's configuration and activity . Additionally, the interaction of 2-amino-4-methylpyrimidine with dicarboxylic acids in the solid state, involving proton transfer to the ring nitrogen, indicates the reactivity of the amino group in pyrimidine derivatives .
Physical and Chemical Properties Analysis
The physical and chemical properties of pyrimidine derivatives are influenced by their molecular structure. The presence of a carboxylic acid group, for example, would make the compound acidic and capable of forming salts and esters. The phenyl group could contribute to the hydrophobic character of the molecule, affecting its solubility and interaction with biological membranes. The study of 5-acetyl-6-methyl-4-phenyl-3,4-dihydropyrimidin-2-one synthesis reports mild reaction conditions and high yield, which are desirable properties for the synthesis of pyrimidine derivatives .
Aplicaciones Científicas De Investigación
1. General Information “2-Methyl-4-phenylpyrimidine-5-carboxylic acid” is an aromatic heterocyclic compound . It has a molecular weight of 214.22 and its IUPAC name is 2-methyl-4-phenyl-5-pyrimidinecarboxylic acid . This compound is typically stored at ambient temperature .
2. Potential Applications Pyrimidines, including “2-Methyl-4-phenylpyrimidine-5-carboxylic acid”, are known to display a range of pharmacological effects . They have potential applications in various fields, particularly in medicinal chemistry . Here are some potential applications:
2.1 Anti-inflammatory Activities Pyrimidines are known to exhibit anti-inflammatory effects . They can inhibit the expression and activities of certain vital inflammatory mediators, such as prostaglandin E2, inducible nitric oxide synthase, tumor necrosis factor-α, nuclear factor κB, leukotrienes, and some interleukins . A detailed structure-activity relationship (SAR) analysis can provide clues for the synthesis of novel pyrimidine analogs possessing enhanced anti-inflammatory activities with minimum toxicity .
1. Mass Spectrometry Data There are 866 mass spectra in 2 spectral trees available online for the compound "2-Methyl-4-phenylpyrimidine-5-carboxylic acid" . Mass spectrometry is a powerful analytical technique used to quantify known materials, to identify unknown compounds within a sample, and to elucidate the structure and chemical properties of different molecules .
2. Molecular Simulations Programs such as Amber, GROMACS, Avogadro, Pymol, Chimera, Blender, and VMD can produce impressive simulation visualizations for "2-Methyl-4-phenylpyrimidine-5-carboxylic acid" . These simulations can provide insights into the molecular structure and dynamics of the compound, which can be useful in various scientific fields, including medicinal chemistry, materials science, and biochemistry .
1. Mass Spectrometry Data There are 866 mass spectra in 2 spectral trees available online for the compound "2-Methyl-4-phenylpyrimidine-5-carboxylic acid" . Mass spectrometry is a powerful analytical technique used to quantify known materials, to identify unknown compounds within a sample, and to elucidate the structure and chemical properties of different molecules .
2. Molecular Simulations Programs such as Amber, GROMACS, Avogadro, Pymol, Chimera, Blender, and VMD can produce impressive simulation visualizations for "2-Methyl-4-phenylpyrimidine-5-carboxylic acid" . These simulations can provide insights into the molecular structure and dynamics of the compound, which can be useful in various scientific fields, including medicinal chemistry, materials science, and biochemistry .
Safety And Hazards
The compound is labeled with the GHS07 pictogram, indicating that it can cause skin irritation, serious eye irritation, and may cause respiratory irritation . The precautionary statements associated with this compound are P271, P261, and P280, which advise avoiding breathing dust/fume/gas/mist/vapors/spray, and wearing protective gloves/protective clothing/eye protection/face protection .
Propiedades
IUPAC Name |
2-methyl-4-phenylpyrimidine-5-carboxylic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10N2O2/c1-8-13-7-10(12(15)16)11(14-8)9-5-3-2-4-6-9/h2-7H,1H3,(H,15,16) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XKJAQESOTNACHT-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC=C(C(=N1)C2=CC=CC=C2)C(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10N2O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50380142 |
Source


|
| Record name | 2-Methyl-4-phenylpyrimidine-5-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50380142 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
214.22 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Methyl-4-phenylpyrimidine-5-carboxylic acid | |
CAS RN |
127958-10-5 |
Source


|
| Record name | 2-Methyl-4-phenylpyrimidine-5-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50380142 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

